molecular formula C11H9N3S B3308282 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile CAS No. 937628-94-9

3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile

Cat. No. B3308282
CAS RN: 937628-94-9
M. Wt: 215.28 g/mol
InChI Key: SKNZXODPOJPEHV-UHFFFAOYSA-N
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Description

“3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile” is a chemical compound with the CAS Number: 937628-94-9 . It has a molecular weight of 215.28 and is a powder at room temperature . The compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, thiazole derivatives have been synthesized through various methods . For instance, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold .


Molecular Structure Analysis

The thiazole ring in “this compound” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Inhibitory Properties and Anti-inflammatory Activity

Research has explored the inhibitory activity of compounds like 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile against enzymes such as xanthine oxidase (XO). This enzyme is involved in purine metabolism and its inhibition can be beneficial in conditions like gout. Additionally, the compounds have shown anti-inflammatory responses on human peripheral blood mononuclear cells (PBMCs), indicating potential therapeutic applications in inflammation-related disorders (Smelcerovic et al., 2015).

Novel Synthesis Techniques

Several studies have focused on novel synthesis techniques for derivatives of this compound. These techniques are significant for developing new pharmaceuticals and other chemical products. For instance, the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction has been reported (Poomathi et al., 2015).

Fluorescent Chemosensor Development

There's ongoing research into the development of fluorescent chemosensors using derivatives of this compound. Such chemosensors are useful in detecting metal ions in various mediums, which has applications in environmental monitoring and biomedical diagnostics (Li et al., 2021).

Photophysical Studies

Compounds related to this compound have been synthesized and investigated for their photophysical properties. These studies are crucial for applications in materials science and the development of optoelectronic devices. For example, metallo-phthalocyanines with thiazole groups have been studied for their fluorescence quenching properties with benzoquinone (Yenilmez et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Thiazoles, the class of compounds to which “3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile” belongs, have been the subject of much research due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and development of different thiazole derivatives .

properties

IUPAC Name

3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-6-9-3-1-2-8(4-9)5-10-7-14-11(13)15-10/h1-4,7H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNZXODPOJPEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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